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molecular formula C11H19NO2SSi B8346641 5-t-Butyldimethylsilyloxymethyl-4-formylthiazole

5-t-Butyldimethylsilyloxymethyl-4-formylthiazole

Cat. No. B8346641
M. Wt: 257.43 g/mol
InChI Key: LQNBSTQGRGQCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344154B2

Procedure details

A 1.0 M diisobutylaluminum hydride/toluene solution (2.4 ml) was added dropwise to a solution of 578 mg of 5-t-butyldimethylsilyloxymethyl-4-ethoxycarbonylthiazole in 10 ml of toluene under an argon atmosphere at −60° C. The mixture was stirred at the same temperature for 2 hr, water and ethyl acetate were added thereto and the mixture was adjusted to pH 5.5 by the addition of 1 N aqueous hydrochloric acid. The insolubles were removed by filtration through Celite, and the filtrate was extracted twice with ethyl acetate. The organic layers were combined, were washed with brine, were dried over anhydrous magnesium sulfate, were filtered, and were concentrated under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=5:1 to ethyl acetate only) to give 308 mg of 5-t-butyldimethylsilyloxymethyl-4-formylthiazole.
Name
diisobutylaluminum hydride toluene
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
5-t-butyldimethylsilyloxymethyl-4-ethoxycarbonylthiazole
Quantity
578 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.C1(C)C=CC=CC=1.[Si:18]([O:25][CH2:26][C:27]1[S:31][CH:30]=[N:29][C:28]=1[C:32](OCC)=[O:33])([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:20])[CH3:19].O.Cl>C1(C)C=CC=CC=1.C(OCC)(=O)C>[Si:18]([O:25][CH2:26][C:27]1[S:31][CH:30]=[N:29][C:28]=1[CH:32]=[O:33])([C:21]([CH3:24])([CH3:22])[CH3:23])([CH3:20])[CH3:19] |f:0.1.2|

Inputs

Step One
Name
diisobutylaluminum hydride toluene
Quantity
2.4 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C.C1(=CC=CC=C1)C
Name
5-t-butyldimethylsilyloxymethyl-4-ethoxycarbonylthiazole
Quantity
578 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=C(N=CS1)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insolubles were removed by filtration through Celite
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted twice with ethyl acetate
WASH
Type
WASH
Details
were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
were filtered
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=C(N=CS1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 308 mg
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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